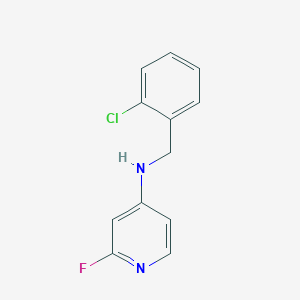

N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine

Description

Properties

Molecular Formula |

C12H10ClFN2 |

|---|---|

Molecular Weight |

236.67 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-fluoropyridin-4-amine |

InChI |

InChI=1S/C12H10ClFN2/c13-11-4-2-1-3-9(11)8-16-10-5-6-15-12(14)7-10/h1-7H,8H2,(H,15,16) |

InChI Key |

LRLPMEXORBFOAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=NC=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine Derivatives

- Starting from 2-fluoropyridin-4-amine , the introduction of the 2-chlorobenzyl group can be achieved via nucleophilic substitution where the amine nitrogen acts as a nucleophile attacking a 2-chlorobenzyl electrophile (e.g., 2-chlorobenzyl chloride or bromide).

- This method is supported by industrial synthesis approaches where nucleophilic substitution reactions are performed under mild to moderate heating, often in polar aprotic solvents like DMF or DMSO, to facilitate the reaction and improve yields.

Palladium-Catalyzed Buchwald-Hartwig Amination

- A highly selective and efficient method to form the C-N bond on halogenated pyridines involves palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination).

- For example, 2-fluoro-4-iodopyridine can be selectively aminated at the 4-position with aromatic amines, including 2-chlorobenzylamine, under palladium catalysis using ligands such as BINAP and bases like potassium carbonate under microwave irradiation. This method offers high selectivity, shorter reaction times (typically 30 minutes), and good yields.

- The catalytic system typically involves Pd(OAc)2 as the palladium source and bidentate phosphine ligands, with mild bases to avoid degradation of sensitive fluorinated substrates.

Stepwise Synthesis via 2-Amino-4-fluoropyridine Intermediate

- An alternative approach is the synthesis of 2-amino-4-fluoropyridine as a key intermediate, followed by N-alkylation with 2-chlorobenzyl halides.

- The synthesis of 2-amino-4-fluoropyridine itself can be efficiently achieved from 2-pyridinecarboxylic acid via a three-step process involving:

- Catalytic fluorination and oxidation to form 4-fluoropyridine-2-carboxylic acid.

- Conversion to 4-fluoropyridine-2-carboxamide using chloroformates and ammonia sources.

- Hofmann amide degradation to yield 2-amino-4-fluoropyridine.

- This method uses inexpensive reagents and catalysts (e.g., chromium-based N-heterocyclic carbene complexes) and mild reaction conditions, making it suitable for industrial scale production.

Detailed Synthetic Procedure Example for N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine

Step 1: Preparation of 2-Amino-4-fluoropyridine

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Fluorination and oxidation | 2-pyridinecarboxylic acid, potassium fluoride, chromium catalyst, oxidant (e.g., sodium persulfate), DMF, 60-80 °C, 8 h | 90-93 | Formation of 4-fluoropyridine-2-carboxylic acid |

| 2. Amide formation | 4-fluoropyridine-2-carboxylic acid, methyl or ethyl chloroformate, organic base (triethylamine or DBU), ammonia source, THF, 0 °C | 90-94 | Formation of 4-fluoropyridine-2-carboxamide |

| 3. Hofmann degradation | 4-fluoropyridine-2-carboxamide, sodium hypochlorite solution, 10% mass concentration, 80 °C, 2-18 h | 80 | Conversion to 2-amino-4-fluoropyridine |

This sequence provides a high-yield, scalable route to the key intermediate.

Step 2: N-Alkylation with 2-Chlorobenzyl Halide

- The 2-amino-4-fluoropyridine is reacted with 2-chlorobenzyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (e.g., DMF or acetonitrile) at elevated temperature.

- This nucleophilic substitution yields This compound with good selectivity and yield.

- Purification is typically performed by recrystallization or chromatography.

Alternative Step: Direct Buchwald-Hartwig Amination

| Component | Example Conditions |

|---|---|

| Substrate | 2-fluoro-4-iodopyridine |

| Amine | 2-chlorobenzylamine |

| Catalyst | Pd(OAc)2 (1-2 mol%), BINAP ligand |

| Base | K2CO3 (3.5 equiv) |

| Solvent | Toluene or dioxane |

| Temperature | Microwave irradiation, ~100-120 °C, 30 min |

| Yield | Typically >80% |

This method avoids the need for pre-formed 2-amino-4-fluoropyridine and may offer a more direct synthetic route.

Summary Table of Preparation Methods

Research and Industrial Considerations

- The palladium-catalyzed amination is highly effective but may involve expensive catalysts and ligands, which can be a limitation for large-scale synthesis.

- The stepwise synthesis via 2-amino-4-fluoropyridine is advantageous for industrial production due to the use of inexpensive starting materials and reagents, high yields, and environmentally friendly conditions.

- Reaction conditions such as solvent choice, temperature, catalyst loading, and base equivalents are critical to optimize yield and purity.

- Purification techniques include recrystallization from methanol or ethanol and chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Structural Similarity and Key Modifications

The following table highlights structural analogs and their modifications relative to N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine:

Physicochemical Properties

- Solubility: Fluorine and chlorine atoms increase lipophilicity, reducing aqueous solubility compared to non-halogenated analogs. For example, 5-Chloro-4-fluoropyridin-2-amine exhibits lower solubility in water than its non-chlorinated counterpart .

- Crystal Packing : Intramolecular hydrogen bonding (e.g., N–H⋯N in pyrimidine derivatives) stabilizes the crystal lattice, as seen in N-(2-fluorophenyl)-pyrimidin-4-amine analogs .

Biological Activity

N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents a detailed overview of its biological activity, synthesis methods, and comparisons with structurally similar compounds.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted at the 2-position with a fluorine atom and at the nitrogen atom with a chlorobenzyl group. The synthesis typically involves a nucleophilic substitution reaction between 2-fluoropyridine and 2-chlorobenzylamine, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by interacting with specific biological targets involved in tumor growth. Similar compounds have shown the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds have demonstrated their effectiveness against solid tumors, suggesting that this compound could have comparable effects .

Antimicrobial and Antiviral Activity

In addition to its potential anticancer effects, this compound is being explored for its antimicrobial and antiviral properties. Compounds with similar structures have been noted for their ability to inhibit bacterial growth and viral replication, indicating that this compound may also possess these beneficial effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can modulate enzyme activities or receptor functions, influencing various biological pathways. The presence of the fluorine atom and chlorobenzyl moiety enhances binding affinity and selectivity, which are critical for therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(4-Chlorophenyl)-2-fluoropyridin-4-amine | Chlorophenyl substitution | Potential anticancer activity |

| This compound | Substituted at 2-position | May exhibit different receptor interactions |

| N-[2-(4-chlorophenyl)ethyl]-2-fluoropyridin-4-amine | Ethylene linker between chlorophenyl and pyridine | Enhanced lipophilicity affecting bioavailability |

This table illustrates how minor structural modifications can lead to significant differences in biological activity and therapeutic potential.

Case Studies

- Antitumor Activity : In vitro studies have shown that compounds similar to this compound can inhibit tumor cell proliferation effectively. For example, an analog demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative properties .

- iNOS Inhibition : Related compounds have been studied for their role as inducible nitric oxide synthase (iNOS) inhibitors, which are relevant in treating conditions like inflammatory bowel disease and neuropathic pain. The inhibition of iNOS has been linked to alleviating pain associated with inflammatory responses .

Q & A

Q. What are the established synthetic routes for N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine, and how are reaction parameters optimized?

The compound is synthesized via nucleophilic substitution between 2-fluoropyridin-4-amine and 2-chlorobenzyl halides (e.g., bromide or chloride) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). Potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the amine and drive the reaction. Optimization involves:

- Temperature : 80–120°C to balance reaction rate and side-product formation.

- Time : 12–24 hours for completion, monitored by TLC or HPLC.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

| Parameter | Typical Range |

|---|---|

| Solvent | DMF/DMAc |

| Base | K₂CO₃ |

| Temp. | 80–120°C |

| Time | 12–24 h |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., fluorine-induced deshielding at C-2 of pyridine, δ ~150 ppm for ¹³C).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification (expected [M+H]⁺ ~251–253 Da) .

Q. What preliminary assays evaluate the biological potential of this compound?

Initial screening includes:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the compound’s electron-withdrawing substituents for binding .

Advanced Research Questions

Q. How can reaction yield and selectivity be improved in large-scale synthesis?

Advanced optimization strategies include:

- Microwave-Assisted Synthesis : Reduces time (1–4 hours) and enhances yield via controlled heating.

- Catalytic Systems : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups).

- DoE (Design of Experiments) : Statistical modeling to identify critical factors (e.g., solvent/base ratio, temperature gradients) .

Q. What structural modifications enhance target binding in structure-activity relationship (SAR) studies?

Key modifications and their effects:

- Fluorine Replacement : Substituting F with Cl or CF₃ alters electron density, impacting π-π stacking with aromatic residues in enzyme pockets.

- Benzyl Group Variants : Introducing electron-donating groups (e.g., -OCH₃) on the benzyl ring improves solubility and pharmacokinetics.

- Pyridine Ring Expansion : Replacing pyridine with pyrimidine increases hydrogen-bonding potential .

Q. How does computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes to proteins (e.g., EGFR kinase). The fluorine atom stabilizes interactions with hydrophobic pockets.

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in electrophilic substitutions .

Q. What strategies mitigate metabolic instability in preclinical studies?

- Isotope Labeling : ¹⁹F NMR tracks metabolic degradation pathways.

- Prodrug Design : Masking the amine with acetyl or PEG groups enhances plasma stability.

- CYP450 Inhibition Assays : Identify enzymes responsible for metabolism (e.g., CYP3A4) using liver microsomes .

Data Contradictions and Gaps

- Spectral Data : lacks explicit ¹H/¹³C NMR shifts, requiring cross-validation with similar compounds (e.g., ).

- Biological Targets : No direct evidence of specific enzyme interactions; inferred from structural analogs in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.